molecular formula C15H16Cl2N2OS B5720421 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide

Katalognummer B5720421
Molekulargewicht: 343.3 g/mol
InChI-Schlüssel: LIUAMQFNEYGWHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide, also known as Diclazuril, is a chemical compound that belongs to the benzene and substituted derivatives class. This compound is widely used in veterinary medicine as an antiprotozoal agent for the treatment of coccidiosis in poultry and rabbits. Coccidiosis is a parasitic disease that affects the intestinal tract of animals, causing diarrhea, weight loss, and even death in severe cases.

Wirkmechanismus

The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide is not fully understood, but it is believed to inhibit the development of the parasite within the host by interfering with the metabolism of the parasite. N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide acts on the sporozoites and schizonts stages of the parasite, preventing the development of the oocysts.
Biochemical and Physiological Effects:
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide has been shown to have a low toxicity profile in animals, with no significant adverse effects reported at therapeutic doses. However, some studies have reported mild gastrointestinal disturbances and decreased feed intake in treated animals. N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide is rapidly absorbed after oral administration, and its bioavailability is high.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide is a potent and effective antiprotozoal agent, making it an ideal candidate for laboratory experiments aimed at studying the pathogenesis of coccidiosis and other protozoal diseases. However, its use is limited to veterinary medicine, and its application in human medicine is not well established.

Zukünftige Richtungen

Future research on N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide could focus on the development of new formulations and delivery methods to improve its efficacy and reduce its side effects. Additionally, the potential use of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide in combination with other antiprotozoal agents could be explored to enhance its therapeutic effects. Further studies on the mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide could also provide insights into the development of new drugs for the treatment of protozoal diseases.

Synthesemethoden

The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2-amino-2-methyl-1-propanol in the presence of a base, followed by the reaction of the resulting intermediate with 2-ethylbutyryl chloride. The final product is obtained after purification by recrystallization.

Wissenschaftliche Forschungsanwendungen

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide has been extensively studied for its antiprotozoal activity against various species of Eimeria, the causative agent of coccidiosis. Several studies have demonstrated the efficacy of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide in reducing oocyst shedding, improving weight gain, and reducing the severity of clinical signs in infected animals. N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide has also been tested for its efficacy against other protozoal parasites, such as Toxoplasma gondii and Neospora caninum.

Eigenschaften

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2OS/c1-3-9(4-2)14(20)19-15-18-13(8-21-15)11-6-5-10(16)7-12(11)17/h5-9H,3-4H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUAMQFNEYGWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NC(=CS1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.